molecular formula C24H26N2O6S B10807192 4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methyl]-7-ethylchromen-2-one

4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methyl]-7-ethylchromen-2-one

Katalognummer: B10807192
Molekulargewicht: 470.5 g/mol
InChI-Schlüssel: DAMWJDUSFGFSBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methyl]-7-ethylchromen-2-one is a coumarin derivative characterized by:

  • Core structure: Chromen-2-one (coumarin) backbone.
  • Substituents:
    • A 7-ethyl group at position 7 of the coumarin core.
    • A 4-substituted piperazinylmethyl group at position 4, where the piperazine is sulfonylated with a 2,3-dihydro-1,4-benzodioxinyl moiety.

Eigenschaften

Molekularformel

C24H26N2O6S

Molekulargewicht

470.5 g/mol

IUPAC-Name

4-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methyl]-7-ethylchromen-2-one

InChI

InChI=1S/C24H26N2O6S/c1-2-17-3-5-20-18(14-24(27)32-22(20)13-17)16-25-7-9-26(10-8-25)33(28,29)19-4-6-21-23(15-19)31-12-11-30-21/h3-6,13-15H,2,7-12,16H2,1H3

InChI-Schlüssel

DAMWJDUSFGFSBG-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von WAY-625453 umfasst mehrere Schritte, darunter die Verwendung spezifischer Reagenzien und Katalysatoren. Die genaue Syntheseroute und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Allgemeine synthetische Methoden für ähnliche Verbindungen umfassen oft:

    Stufenweise Synthese: Umfasst die Bildung von Zwischenverbindungen.

    Katalyse: Verwendung von Katalysatoren, um bestimmte Reaktionen zu erleichtern.

    Reinigung: Techniken wie Kristallisation oder Chromatographie zur Reinigung des Endprodukts.

Industrielle Produktionsmethoden: Die industrielle Produktion von WAY-625453 würde wahrscheinlich die Skalierung der Labor-Synthesemethoden umfassen. Dazu gehören:

    Batchverarbeitung: Produktion der Verbindung in großen Mengen.

    Qualitätskontrolle: Sicherung der Reinheit und Konsistenz des Produkts durch strenge Tests.

Analyse Chemischer Reaktionen

Arten von Reaktionen: WAY-625453 kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Reaktion mit Oxidationsmitteln zur Bildung oxidierter Produkte.

    Reduktion: Reaktion mit Reduktionsmitteln zur Bildung reduzierter Produkte.

    Substitution: Austausch von bestimmten Atomen oder Gruppen innerhalb des Moleküls.

Häufige Reagenzien und Bedingungen:

    Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.

    Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

    Lösungsmittel: Häufige Lösungsmittel wie Ethanol, Methanol oder Dichlormethan.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion dehydroxylierte Verbindungen erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemical Characteristics

This compound belongs to the class of benzenesulfonamides and is characterized by its unique structural components, which include a chromenone core and a piperazine moiety. Its molecular formula is C19H23N3O6SC_{19}H_{23}N_{3}O_{6}S, with a molecular weight of approximately 453.5 g/mol .

Anticancer Activity

Research has indicated that compounds similar to 4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methyl]-7-ethylchromen-2-one exhibit significant anticancer properties. For instance, derivatives containing sulfonamide structures have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. These studies have shown promising IC50 values, indicating effective inhibition of tumor growth .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit α-glucosidase and acetylcholinesterase , which are relevant targets in the treatment of Type 2 Diabetes Mellitus and Alzheimer's disease, respectively. The synthesis of related sulfonamide derivatives demonstrated effective inhibition of these enzymes, highlighting their therapeutic potential .

Case Study 1: Antitumor Activity

A study published in 2022 focused on the synthesis and evaluation of sulfonamide derivatives based on the benzodioxane structure. The results revealed that certain derivatives exhibited notable cytotoxicity against multiple cancer cell lines, with mechanisms involving the induction of apoptosis and cell cycle arrest being explored .

Case Study 2: Enzyme Inhibition

Research conducted on the inhibitory effects of newly synthesized compounds against α-glucosidase showed that some derivatives had promising activity levels. These compounds were synthesized through reactions involving benzodioxane derivatives and were screened for their potential to manage blood glucose levels in diabetic models .

Table 1: Summary of Anticancer Activity

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AHCT-1165.0Apoptosis Induction
Compound BMCF-77.5Cell Cycle Arrest
Compound CHeLa10.0Apoptosis Induction

Table 2: Enzyme Inhibition Potency

Compound NameTarget EnzymeIC50 Value (µM)
Compound Dα-glucosidase8.0
Compound EAcetylcholinesterase12.0

Wirkmechanismus

The mechanism of action of WAY-625453 involves its interaction with specific molecular targets and pathways. It is known to:

    Bind to amyloid proteins: Inhibiting their aggregation and reducing toxicity.

    Modulate synuclein pathways: Affecting the formation and clearance of synuclein aggregates.

    Influence cellular signaling: Altering pathways involved in cell survival and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Coumarin Derivatives with Piperazine or Sulfonamide Substituents

Example : 4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one (corrected name from ).

Feature Target Compound Compound
Core structure Chromen-2-one Chromen-2-one
Position 4 substituent Piperazinylmethyl with dihydrobenzodioxinylsulfonyl Triazolylmethyl with hydroxymethyl
Additional substituents 7-ethyl 6,8-dimethyl
Key differences Bulkier sulfonamide group enhances potential receptor selectivity Smaller triazole substituent may reduce steric hindrance

Research Insights :

  • Substituents at position 4 significantly influence solubility and target engagement. The bulky dihydrobenzodioxinylsulfonyl group in the target compound may enhance receptor selectivity compared to smaller groups like triazoles .

Piperazinylmethyl Sulfonamides in Heterocyclic Cores

Examples: Thieno[2,3-d]pyrimidine derivatives with 4-morpholinyl and 6-(4-methanesulfonylpiperazinylmethyl) groups ().

Feature Target Compound Thienopyrimidine Derivatives
Core structure Chromen-2-one Thieno[2,3-d]pyrimidine
Sulfonamide group Dihydrobenzodioxinylsulfonyl Methanesulfonyl
Synthetic routes Likely involves piperazine sulfonylation (analogous to ) Uses Suzuki coupling and borohydride reduction ()

Research Insights :

  • Thienopyrimidine cores are associated with kinase inhibition, whereas coumarins often target proteases or neurotransmitter receptors.

Sulfonamide-Containing Receptor Ligands

Example : L-750,667, a dopamine D4 receptor antagonist (Ki = 0.51 nM; ).

Feature Target Compound L-750,667 ()
Core structure Chromen-2-one Azaindole
Sulfonamide group Dihydrobenzodioxinylsulfonyl (bulky aromatic) Simple sulfonamide (non-aromatic)
Pharmacology Hypothetical receptor modulation (e.g., serotonin or dopamine receptors) High D4 selectivity (>2000-fold over D2/D3)

Research Insights :

  • Bulky sulfonamide groups, as in the target compound, may enhance receptor subtype selectivity, similar to L-750,667’s design strategy .
  • Coumarin cores could diversify target profiles compared to azaindoles, which are optimized for CNS penetration.

Biologische Aktivität

The compound 4-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methyl]-7-ethylchromen-2-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, anticancer properties, and other pharmacological effects.

Chemical Structure and Properties

The compound belongs to the class of chromone derivatives with a complex structure that includes a piperazine moiety and a benzodioxane sulfonamide. The molecular formula is C18H18F2N2O6S2C_{18}H_{18}F_{2}N_{2}O_{6}S_{2} with a molecular weight of approximately 460.47 g/mol .

PropertyValue
Molecular FormulaC₁₈H₁₈F₂N₂O₆S₂
Molecular Weight460.47 g/mol
IUPAC Name1-(2,6-difluorobenzenesulfonyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine
DrugBank IDDB07692

1. Enzyme Inhibition

Research indicates that compounds similar to This compound exhibit significant enzyme inhibitory activities. Studies have shown that sulfonamide derivatives can inhibit enzymes such as:

  • α-glucosidase : Important for carbohydrate metabolism; inhibitors can help manage diabetes.
  • Acetylcholinesterase (AChE) : Targeted for Alzheimer's treatment due to its role in neurotransmission.

In vitro studies demonstrated substantial inhibition of α-glucosidase with some derivatives showing IC50 values in the low micromolar range, indicating promising therapeutic potential against diabetes .

2. Anticancer Activity

The compound's structural components suggest potential anticancer properties. Compounds with similar benzodioxane moieties have been reported to exhibit:

  • Antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer).

A study indicated that certain derivatives showed IC50 values as low as 2 μM against MCF-7 cells, suggesting strong cytotoxic activity compared to standard chemotherapeutics like Doxorubicin .

3. Other Pharmacological Effects

Compounds containing the 1,4-benzodioxane structure have been associated with additional biological activities such as:

  • Anti-inflammatory effects : Potentially beneficial in treating conditions like arthritis.
  • Neuroprotective effects : Some derivatives exhibit protective qualities against neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Enzyme Inhibition Study : A recent study evaluated the enzyme inhibitory potential of various sulfonamide derivatives, including those with benzodioxane structures. The results showed promising inhibition against α-glucosidase and AChE, supporting the hypothesis that these compounds could be developed for therapeutic applications in metabolic disorders and neurodegenerative diseases .
  • Anticancer Activity Assessment : Research involving a series of chromone derivatives demonstrated significant antiproliferative activity against multiple cancer cell lines. The findings suggest that modifications to the benzodioxane moiety can enhance anticancer efficacy .
  • Molecular Docking Studies : In silico studies have provided insights into the binding affinities of these compounds to target proteins involved in cancer progression and metabolic pathways, revealing potential mechanisms of action .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.